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molecular formula C11H15NO B8137668 Phenyl-N-tert-butylnitrone, (E)- CAS No. 85225-53-2

Phenyl-N-tert-butylnitrone, (E)-

Cat. No. B8137668
M. Wt: 177.24 g/mol
InChI Key: IYSYLWYGCWTJSG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762322B1

Procedure details

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer, a nitrogen gas flow, and a condenser was added 87 gm (83.5 ml; 0.82 moles) of benzaldehyde and 63 gm (90.5 ml; 0.86 moles) of t-butylamine. The mixture was stirred for about 4 hours at room temperature to allow complete formation of N-benzylidene-t-butylamine. After removal of the nitrogen gas flow and the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes. The aspirator was detached and 288 gm (3.428 moles) of sodium bicarbonate followed by 500 ml of water and 500 ml of acetone were added to the 3-liter flask. The condenser was reattached to the flask and carefully about 600 gm (0.98 moles) of Oxone® was added portion-wise through a powder-addition funnel to the stirring reaction over a period of about 10 minutes. The reaction began to slowly foam from the evolution of carbon dioxide and turn to a bluish tinge as the temperature rose to about 35° C. The reaction was stirred for one hour after the Oxone® addition, and a GC analysis revealed a trace amount of starting imine (3.72 minutes) and a large peak representing 2-t-butyl-3-phenyl oxaziridine (4.45 minutes). The reaction was poured into a beaker containing a 2-phase solution of 3000 ml water and 300 ml toluene. Insoluble salts were filtered out and the aqueous layer separated in a separatory funnel. The upper toluene layer was placed in a 1-liter single-neck, round bottom flask and concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg) to remove traces of acetone and water. Several silicon carbide boiling chips were added to the concentrated oxaziridine and the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours to form the desired N-t-butylphenylnitrone product. The excess toluene was removed under vacuum and the resulting clear brown liquid N-t-butylphenylnitrone was poured into a crystallizing dish and placed in a fume hood. Crystallization was almost immediate, affording 113.1 gm of crude crystalline N-t-butylphenylnitrone (78% theoretical yield).
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
83.5 mL
Type
reactant
Reaction Step Four
Quantity
90.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
288 g
Type
reactant
Reaction Step Six
Name
Quantity
600 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
83.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
90.5 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C)(C)C
Step Six
Name
Quantity
288 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
600 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C)(C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1OC1C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer
CUSTOM
Type
CUSTOM
Details
After removal of the nitrogen gas flow
CUSTOM
Type
CUSTOM
Details
the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
were added to the 3-liter flask
ADDITION
Type
ADDITION
Details
was added portion-wise through a powder-addition funnel
CUSTOM
Type
CUSTOM
Details
to the stirring reaction over a period of about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
rose to about 35° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction was poured into a beaker
FILTRATION
Type
FILTRATION
Details
Insoluble salts were filtered out
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The upper toluene layer was placed in a 1-liter single-neck, round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)
CUSTOM
Type
CUSTOM
Details
to remove traces of acetone and water
ADDITION
Type
ADDITION
Details
Several silicon carbide boiling chips were added to the concentrated oxaziridine
TEMPERATURE
Type
TEMPERATURE
Details
the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours
Duration
2.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06762322B1

Procedure details

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer, a nitrogen gas flow, and a condenser was added 87 gm (83.5 ml; 0.82 moles) of benzaldehyde and 63 gm (90.5 ml; 0.86 moles) of t-butylamine. The mixture was stirred for about 4 hours at room temperature to allow complete formation of N-benzylidene-t-butylamine. After removal of the nitrogen gas flow and the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes. The aspirator was detached and 288 gm (3.428 moles) of sodium bicarbonate followed by 500 ml of water and 500 ml of acetone were added to the 3-liter flask. The condenser was reattached to the flask and carefully about 600 gm (0.98 moles) of Oxone® was added portion-wise through a powder-addition funnel to the stirring reaction over a period of about 10 minutes. The reaction began to slowly foam from the evolution of carbon dioxide and turn to a bluish tinge as the temperature rose to about 35° C. The reaction was stirred for one hour after the Oxone® addition, and a GC analysis revealed a trace amount of starting imine (3.72 minutes) and a large peak representing 2-t-butyl-3-phenyl oxaziridine (4.45 minutes). The reaction was poured into a beaker containing a 2-phase solution of 3000 ml water and 300 ml toluene. Insoluble salts were filtered out and the aqueous layer separated in a separatory funnel. The upper toluene layer was placed in a 1-liter single-neck, round bottom flask and concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg) to remove traces of acetone and water. Several silicon carbide boiling chips were added to the concentrated oxaziridine and the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours to form the desired N-t-butylphenylnitrone product. The excess toluene was removed under vacuum and the resulting clear brown liquid N-t-butylphenylnitrone was poured into a crystallizing dish and placed in a fume hood. Crystallization was almost immediate, affording 113.1 gm of crude crystalline N-t-butylphenylnitrone (78% theoretical yield).
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
83.5 mL
Type
reactant
Reaction Step Four
Quantity
90.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
288 g
Type
reactant
Reaction Step Six
Name
Quantity
600 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
83.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
90.5 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C)(C)C
Step Six
Name
Quantity
288 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
600 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C)(C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1OC1C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer
CUSTOM
Type
CUSTOM
Details
After removal of the nitrogen gas flow
CUSTOM
Type
CUSTOM
Details
the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
were added to the 3-liter flask
ADDITION
Type
ADDITION
Details
was added portion-wise through a powder-addition funnel
CUSTOM
Type
CUSTOM
Details
to the stirring reaction over a period of about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
rose to about 35° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction was poured into a beaker
FILTRATION
Type
FILTRATION
Details
Insoluble salts were filtered out
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The upper toluene layer was placed in a 1-liter single-neck, round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)
CUSTOM
Type
CUSTOM
Details
to remove traces of acetone and water
ADDITION
Type
ADDITION
Details
Several silicon carbide boiling chips were added to the concentrated oxaziridine
TEMPERATURE
Type
TEMPERATURE
Details
the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours
Duration
2.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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